molecular formula C5H9ClN2O B2860143 (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride CAS No. 2137600-24-7

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride

Cat. No.: B2860143
CAS No.: 2137600-24-7
M. Wt: 148.59
InChI Key: WQGJULCJIJFJMD-UHFFFAOYSA-N
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Description

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride typically involves the reaction of (4-Methyl-1,3-oxazol-5-yl)methanol with an amine source under acidic conditions. One common method involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction is usually carried out at room temperature, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives .

Scientific Research Applications

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

(4-Methyl-1,3-oxazol-5-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by its oxazole ring, which contributes to its unique reactivity and biological properties. The molecular formula is C6H8ClN3O, and it is typically synthesized through the reaction of (4-Methyl-1,3-oxazol-5-yl)methanol with an amine source under acidic conditions to form the hydrochloride salt.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various synthesized compounds, it was found to have moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by increasing p53 expression levels and caspase-3 cleavage . This suggests a potential mechanism for its anticancer effects, highlighting its role in modulating apoptotic pathways.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as a ligand for various enzymes or receptors, thereby modulating their activity.
  • Cell Signaling Pathways : It influences critical signaling pathways involved in cell growth and apoptosis, which is essential for its anticancer properties .
  • Oxidative Stress : By affecting oxidative stress levels within cells, it may enhance the efficacy of other therapeutic agents.

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

  • Antimicrobial Efficacy : A comprehensive evaluation of synthesized oxazole derivatives showed that this compound exhibited significant antibacterial activity compared to other derivatives tested .
  • Cancer Cell Line Studies : In experiments with MCF-7 cells, the compound's ability to induce apoptosis was linked to its capacity to upregulate pro-apoptotic factors and downregulate anti-apoptotic proteins .

Comparative Analysis

When compared to similar compounds such as (5-Methyl-1,3-oxazol-4-yl)methanamine hydrochloride and (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine hydrochloride, this compound shows unique properties due to its specific substitution pattern on the oxazole ring .

CompoundAntimicrobial ActivityAnticancer Activity
(4-Methyl-1,3-oxazol-5-yl)methanamine HClModerateSignificant
(5-Methyl-1,3-oxazol-4-yl)methanamine HClLowModerate
(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanamine HClModerateLow

Properties

IUPAC Name

(4-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGJULCJIJFJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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